2-Bromo-2',5'-dimethoxyacetophenone
Overview
Description
2-Bromo-2’,5’-dimethoxyacetophenone is an organic compound with the molecular formula C10H11BrO3. It is characterized by the presence of a bromine atom and two methoxy groups attached to an acetophenone backbone. This compound is known for its applications in various chemical reactions and industrial processes .
Mechanism of Action
Target of Action
It is known to cause irritation to the skin and eyes, and may cause respiratory irritation , suggesting that it interacts with proteins or receptors in these tissues.
Mode of Action
Its bromine atom could potentially undergo nucleophilic substitution reactions with biological macromolecules, leading to changes in their function .
Result of Action
It is known to cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-2’,5’-dimethoxyacetophenone. For instance, its dust form should be avoided, and it should be used only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-2’,5’-dimethoxyacetophenone can be synthesized through the bromination of 2,5-dimethoxyacetophenone. The reaction typically involves the use of polymer-supported pyridinium bromide perbromide in chloroform at room temperature .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of polymer-supported reagents is advantageous for industrial applications due to ease of separation and purification.
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-2’,5’-dimethoxyacetophenone can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted acetophenones.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
2-Bromo-2’,5’-dimethoxyacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving brominated compounds.
Medicine: Investigated for potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of phase change inks and other specialty chemicals
Comparison with Similar Compounds
- 2-Bromo-3’-methoxyacetophenone
- 2-Bromo-4’-methoxyacetophenone
- 2-Bromo-2’-naphthylacetophenone
- 2-Bromo-4’-fluoroacetophenone
Comparison: 2-Bromo-2’,5’-dimethoxyacetophenone is unique due to the presence of two methoxy groups, which enhance its electron-donating properties and influence its reactivity.
Properties
IUPAC Name |
2-bromo-1-(2,5-dimethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQNFYVSEWDUEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022152 | |
Record name | alpha-Bromo-2',5'-dimethoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-21-3 | |
Record name | 2-Bromo-2′,5′-dimethoxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-2',5'-dimethoxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Bromo-2',5'-dimethoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromomethyl 2,5-dimethoxyphenyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.521 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMO-2',5'-DIMETHOXYACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV6ER0C1DT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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